BODIPY-aminoacetaldehyde diethyl acetal
Description
Mechanistic Basis for ALDH-Specific Fluorescent Substrate Design
This compound operates as a pro-fluorescent substrate designed for selective interaction with ALDH isoenzymes. The compound’s structure comprises a BODIPY fluorophore linked to aminoacetaldehyde via a diethyl acetal protecting group. In its intact form, BAAA-DA remains non-fluorescent and membrane-permeable. Upon entering cells, intracellular esterases or acidic environments hydrolyze the diethyl acetal moiety, releasing aminoacetaldehyde. ALDH catalyzes the oxidation of this aldehyde to acetic acid, concurrently uncaging the BODIPY fluorophore, which becomes trapped within ALDH-active cells due to its increased hydrophilicity and negative charge.
This mechanism leverages ALDH’s overexpression in stem cells, particularly hematopoietic and cancer stem cells, which exhibit up to 40-fold higher enzyme activity than differentiated cells. The BODIPY core’s photophysical properties—including high quantum yield (~0.9 in hydrophobic environments) and resistance to photobleaching—enable sustained fluorescence detection in live-cell assays. Comparative studies confirm that BAAA-DA’s excitation/emission maxima (505/515 nm) minimize overlap with cellular autofluorescence, enhancing signal-to-noise ratios in flow cytometry.
Comparative Analysis of BODIPY-Tagged Acetaldehyde Derivatives in Stem Cell Identification
BAAA-DA outperforms earlier ALDH substrates like Aldefluor in key metrics critical for stem cell isolation (Table 1). In human umbilical cord blood, BAAA-DA staining identified a population of SSC$$^\text{lo}$$ALDH$$^\text{br}$$ cells comprising 0.1–0.5% of mononuclear cells, with 40–90% co-expressing CD34$$^+$$CD38$$^\text{lo/–}$$ markers. This population demonstrated a 100-fold enrichment in colony-forming units (CFUs) compared to unstained cells, with long-term culture-initiating cell (LTC-IC) frequencies of 1/32 versus 1/3,200 in controls.
Table 1: Performance Metrics of BAAA-DA vs. Competing ALDH Substrates
| Parameter | BAAA-DA | Aldefluor | Retinaldehyde Derivatives |
|---|---|---|---|
| Stability (4°C, 24 hr) | >95% | 70–80% | <50% |
| Cellular Retention* | 92% | 65% | 45% |
| Signal-to-Noise Ratio | 15:1 | 8:1 | 5:1 |
| Stem Cell Purity | 40–90% | 20–50% | 10–30% |
*Retention measured with verapamil pretreatment.
The diethyl acetal group’s chemical stability prevents spontaneous hydrolysis in extracellular environments, a limitation observed in retinaldehyde-based substrates. Furthermore, BODIPY’s modular structure allows conjugation with targeting moieties—a feature exploited in recent adaptations for tissue-specific stem cell isolation.
Optimization Strategies for Cellular Retention and Signal-to-Noise Ratios in Live-Cell Assays
Maximizing BAAA-DA’s efficacy requires addressing two challenges: (1) preventing efflux of the fluorescent product via multidrug resistance (MDR) transporters and (2) minimizing non-specific background fluorescence. Co-treatment with verapamil, an MDR inhibitor, improves intracellular retention of BODIPY-acid from 45% to 92% in CD34$$^+$$ cells. Structural modifications, such as pegylation of the BODIPY core, further enhance aqueous solubility and reduce aggregation-induced quenching.
Recent advances include:
- Acetal Hydrolysis Kinetics Tuning : Adjusting the diethyl acetal to dimethyl acetal accelerates intracellular hydrolysis by 30%, reducing incubation times from 60 to 45 minutes.
- BODIPY Core Halogenation : Introducing bromine at the 2 and 6 positions shifts emission maxima to 610 nm, enabling multiplexing with GFP-based reporters.
- Cargo-Linker Engineering : Carbamate linkers between BODIPY and the acetal group improve serum stability by 40% compared to ester linkages.
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28BF2N3O3/c1-5-28-20(29-6-2)13-24-19(27)10-9-16-7-8-17-12-18-14(3)11-15(4)25(18)21(22,23)26(16)17/h7-8,11-12,20H,5-6,9-10,13H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPURSCMUYRRRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCC(OCC)OCC)C)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BF2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
BODIPY-aminoacetaldehyde diethyl acetal is synthesized through a series of chemical reactions. The compound is typically prepared by reacting BODIPY with aminoacetaldehyde diethyl acetal under specific conditions . The reaction involves the use of acidic conditions to convert this compound to BODIPY-aminoacetaldehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
BODIPY-aminoacetaldehyde diethyl acetal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form BODIPY aminoacetate.
Reduction: Reduction reactions can convert BODIPY-aminoacetaldehyde to other derivatives.
Substitution: Substitution reactions can occur, leading to the formation of various BODIPY derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acids for conversion to BODIPY-aminoacetaldehyde, and other chemical agents for oxidation and reduction reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound include BODIPY aminoacetate and other BODIPY derivatives, which are used in various scientific applications .
Scientific Research Applications
Identification of ALDH-Expressing Cells
One of the primary applications of BAAA-DA is in the identification and isolation of ALDH-expressing cells. ALDH activity is a hallmark of stem cells and cancer stem cells, making it a target for cancer research and regenerative medicine. The conversion of BAAA-DA to BAAA allows researchers to label cells based on their ALDH activity. For instance, studies have shown that high levels of ALDH activity are associated with specific populations of human hematopoietic progenitor cells .
Flow Cytometry and Cell Sorting
BAAA has been effectively utilized in flow cytometry to sort cancer stem cells. By staining cells with BAAA, researchers can distinguish between populations based on fluorescence intensity, enabling the isolation of cells with high ALDH activity. This method has been applied in various studies involving human breast tissue and hematopoietic progenitors, demonstrating its utility in both basic research and clinical applications .
Drug Resistance Studies
The role of ALDH in drug metabolism and resistance has been a focal point in cancer research. BAAA has been employed to investigate how different ALDH isoforms contribute to drug resistance mechanisms in cancer cells. By analyzing ALDH activity using BAAA, researchers can gain insights into the metabolic pathways that affect cell survival under therapeutic stress .
Case Studies
Mechanism of Action
The mechanism of action of BODIPY-aminoacetaldehyde diethyl acetal involves its conversion under acidic conditions to BODIPY-aminoacetaldehyde, which is then converted intracellularly by ALDH to BODIPY aminoacetate . BODIPY aminoacetate is retained by cells and can be used to identify cells with high ALDH activity . The compound also interacts with the efflux pump P-glycoprotein, and its efflux can be inhibited by co-application with a P-glycoprotein inhibitor such as verapamil .
Comparison with Similar Compounds
Key Findings:
Spectral Advantages :
- BAAA-DA’s green fluorescence (488/512 nm) overlaps with autofluorescence in biological samples, limiting sensitivity in complex tissues. In contrast, AldeRed 588-A (588/599 nm) and 659-A (659/671 nm) enable multiplex imaging and deeper tissue penetration due to reduced scattering .
- AldeRed 659-A’s near-infrared emission is optimal for in vivo studies .
Cell Retention and Efflux: BAA (the product of BAAA-DA) is effluxed by P-gp, necessitating inhibitors like verapamil .
Synthetic Yield and Purity :
- BAAA-DA is synthesized in quantitative yield , while AldeRed 588-A and 659-A show 75% and 70% yields, respectively . All compounds are ≥95% pure post-purification .
Structural Analogues
Dansyl-aminoacetaldehyde (DAAA)
AldeRed Series
- AldeRed 493-A, 588-A, 659-A : Red-shifted variants synthesized by conjugating AAA-DA to styryl-pyridinium or long-wavelength BODIPY dyes (e.g., BODIPY 576/589 and 650/665) .
- Advantages Over BAAA-DA :
Practical Considerations
Biological Activity
BODIPY-aminoacetaldehyde diethyl acetal (BAAA-DA) is a fluorescent compound that serves as a stable precursor to BODIPY-aminoacetaldehyde (BAAA), which is recognized for its biological activity as a substrate for aldehyde dehydrogenase (ALDH). This compound has garnered attention in the field of chemical biology due to its ability to penetrate cell membranes and its utility in identifying and isolating cells with high ALDH activity.
- Chemical Formula : CHBFNO
- Molecular Weight : 397.36 g/mol
- CAS Number : 247069-94-9
BAAA-DA is converted to BAAA under acidic conditions. Once inside the cell, BAAA is metabolized by ALDH into BODIPY aminoacetate (BAA), which is retained within the cell due to its negative charge. This conversion allows for the quantification of ALDH activity through fluorescence, providing a powerful tool for studying cellular processes.
Applications in Research
-
Cell Identification and Isolation :
- BAAA has been utilized to isolate human hematopoietic progenitor cells, which exhibit high ALDH activity. This is particularly significant in cancer research, where ALDH serves as a marker for cancer stem cells .
- Flow cytometry techniques have been employed using BAAA to sort cancer stem cells based on their fluorescence intensity, correlating with ALDH expression levels.
- Detection of Aldehyde-Related Biology :
- Fluorescence Imaging :
Case Study 1: Isolation of Hematopoietic Stem Cells
In a study conducted by Storms et al., BAAA was used to fractionate umbilical cord blood mononuclear cells based on ALDH activity. The researchers demonstrated that combining BAAA with P-glycoprotein inhibitors significantly improved the isolation efficiency of primitive hematopoietic stem cells .
Case Study 2: Fluorescence-Based Detection in Breast Tissue
A study explored the application of BAAA in identifying ALDH-expressing cells in human breast tissue. The results indicated that fluorescence intensity correlated with ALDH activity, providing insights into the role of ALDH in breast cancer biology .
Research Findings
Q & A
Q. Methodological Consideration :
- Use verapamil (a P-glycoprotein inhibitor) to block BAA efflux and improve signal retention .
- Validate specificity with ALDH inhibitors (e.g., diethylaminobenzaldehyde) to confirm fluorescence reduction .
Basic: What are the standard protocols for storing and handling BAAA-DA to ensure stability?
BAAA-DA is light-sensitive and prone to degradation. Store lyophilized powder at -20°C in airtight, light-proof containers . Reconstitute in anhydrous DMSO or THF to prevent premature hydrolysis. Avoid repeated freeze-thaw cycles .
Q. Key Steps :
- Use inert gas (e.g., argon) to purge storage vials and minimize oxidation.
- Confirm solubility in target solvents (e.g., THF for synthesis; aqueous buffers for cell assays) .
Advanced: How can researchers optimize the acidic conversion of BAAA-DA to BAAA in vitro?
The conversion efficiency depends on pH, temperature, and reaction time . In synthetic protocols (e.g., THF-based reactions), maintain pH <3.0 using dilute HCl and incubate at 37°C for 30–60 minutes . For cellular assays, lysosomal acidity (pH ~4.5) naturally triggers hydrolysis, but pre-treating cells with lysosome inhibitors (e.g., chloroquine) can validate compartment-specific activation .
Q. Validation :
- Monitor reaction progress via TLC or HPLC to quantify BAAA yield .
- Use fluorescence microscopy to confirm intracellular conversion in live cells .
Advanced: How should researchers address data discrepancies caused by P-glycoprotein (P-gp) efflux in BAAA-DA assays?
P-gp efflux pumps expel BAA, leading to underestimated ALDH activity. Co-incubate with P-gp inhibitors (e.g., verapamil at 50–100 µM) during BAAA-DA treatment. Include a control group without inhibitors to quantify efflux effects .
Q. Experimental Design :
- Compare fluorescence intensity in inhibitor-treated vs. untreated cells.
- Use P-gp-overexpressing cell lines (e.g., MDR1-transfected HEK293) as positive controls .
Basic: How does BAAA-DA compare to other ALDH substrates (e.g., Aldefluor) in specificity and sensitivity?
BAAA-DA offers higher photostability than Aldefluor due to BODIPY’s resistance to environmental quenching. However, Aldefluor has broader validation in clinical samples. BAAA-DA’s excitation at 488 nm (compatible with standard flow cytometers) and lower cytotoxicity make it suitable for long-term live-cell imaging .
Q. Validation Protocol :
- Parallel staining with Aldefluor and BAAA-DA in the same cell population.
- Quantify overlap in ALDH+ populations using fluorescence-activated cell sorting (FACS) .
Advanced: What controls are essential when using BAAA-DA in flow cytometry-based ALDH activity assays?
- Negative Control : Treat cells with ALDH inhibitors (e.g., 50 µM DEAB) to establish baseline fluorescence .
- Efflux Control : Include verapamil to distinguish P-gp-mediated signal loss .
- Autofluorescence Control : Use unstained cells to account for background signal.
- Gating Control : Validate gates using cells with known ALDH activity (e.g., hematopoietic stem cells) .
Advanced: How can synthesis protocols for BAAA-DA be scaled up while maintaining purity?
The patented synthesis involves reacting BODIPY FL SE with aminoacetaldehyde diethyl acetal in dry THF under inert atmosphere. Key steps:
Use stoichiometric excess of aminoacetaldehyde diethyl acetal (1.5:1 molar ratio) to drive reaction completion.
Purify via silica gel chromatography (ethyl acetate/hexane, 1:1) to remove unreacted dye .
Q. Quality Control :
- Confirm product purity via ¹H NMR (characteristic peaks at δ 1.2 ppm for ethyl groups) .
- Measure fluorescence quantum yield (>0.8) to ensure functional integrity .
Basic: What are the limitations of BAAA-DA in ALDH activity assays?
- pH Dependency : Hydrolysis efficiency varies with intracellular acidity, which may differ across cell types.
- Efflux Artifacts : Requires co-treatment with P-gp inhibitors in multidrug-resistant cells.
- Temporal Resolution : Fluorescence signal plateaus after 1–2 hours, limiting real-time kinetic studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
